molecular formula C16H18N2O3 B2582848 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one CAS No. 325834-00-2

2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one

Cat. No. B2582848
CAS RN: 325834-00-2
M. Wt: 286.331
InChI Key: UVFSUSSIXDOCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties of 1,3-Azoles Derivatives

Research on 1,3-azoles, including imidazoles, which are structurally related to the compound of interest, has demonstrated a variety of synthesis methods and biological properties. The synthesis of 4-phosphorylated derivatives of 1,3-azoles through different methods and their significant biological activities, including insecticidal, antihypertensive, and neurodegenerative effects, highlights the diverse potential applications of such compounds in medicinal chemistry (Abdurakhmanova et al., 2018).

Synthetic Approaches for Benzimidazoles and Related Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines presents a range of synthetic methodologies that could be relevant to exploring synthetic routes and applications for the compound . These compounds' synthesis and their biological applications underline the importance of azole and diazepine derivatives in developing therapeutic agents (Ibrahim, 2011).

Cytochrome P450 Inhibitors

Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, including compounds with imidazole scaffolds, underscores the significance of such molecules in understanding drug-drug interactions and metabolism. These inhibitors' selectivity is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, pointing to the potential application of the specified compound in studying enzyme inhibition (Khojasteh et al., 2011).

Novel Synthesis of Pharmaceutical Compounds

The novel synthesis methods for pharmaceutical compounds, such as proton pump inhibitors, illustrate the importance of innovative synthetic routes in pharmaceutical development. Such research highlights the potential for developing new therapeutic agents and understanding their underlying mechanisms of action (Saini et al., 2019).

Central Nervous System Acting Drugs

The conversion of azole derivatives into more potent central nervous system (CNS) acting drugs points to the therapeutic potential of these compounds in treating CNS disorders. This area of research emphasizes the need for synthesizing more potent CNS drugs due to the increasing incidence of challenging new CNS diseases (Saganuwan, 2020).

properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-14-10-11(6-7-13(14)19)9-12-16(20)18-8-4-2-3-5-15(18)17-12/h6-7,9-10,19H,2-5,8H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSUSSIXDOCCM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3CCCCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCCCC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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